4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione
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Description
4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a useful research compound. Its molecular formula is C13H21N5O3S and its molecular weight is 327.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 1H-1,2,3-triazole , which is known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
1h-1,2,3-triazole, a component of the compound, has been reported to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of similar triazole derivatives have been studied . These studies could provide a basis for understanding the potential ADME properties of this compound, but direct studies on this specific compound are needed for accurate information.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities exhibited by triazole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S/c1-16-10-12(14-15-16)13(19)18-6-4-17(5-7-18)11-2-8-22(20,21)9-3-11/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLURJDUSEPUOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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